3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one

HIV-1 Antiviral screening Rhodanine SAR

3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one (CAS 324072-67-5, molecular formula C₂₁H₁₃Cl₂NO₂S₂, molecular weight 446.37 g·mol⁻¹) belongs to the 2-thioxo-thiazolidin-4-one (rhodanine) class. The molecule combines a 3-benzyl substituent on the thiazolidinone nitrogen, a 5-furan-2-ylmethylene bridge, and a 3,4-dichlorophenyl terminus.

Molecular Formula C21H13Cl2NO2S2
Molecular Weight 446.4 g/mol
Cat. No. B11693864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
Molecular FormulaC21H13Cl2NO2S2
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S
InChIInChI=1S/C21H13Cl2NO2S2/c22-16-8-6-14(10-17(16)23)18-9-7-15(26-18)11-19-20(25)24(21(27)28-19)12-13-4-2-1-3-5-13/h1-11H,12H2/b19-11+
InChIKeyKLNVGBWTPQFILY-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one – Structural Identity and Procurement Baseline


3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one (CAS 324072-67-5, molecular formula C₂₁H₁₃Cl₂NO₂S₂, molecular weight 446.37 g·mol⁻¹) belongs to the 2-thioxo-thiazolidin-4-one (rhodanine) class . The molecule combines a 3-benzyl substituent on the thiazolidinone nitrogen, a 5-furan-2-ylmethylene bridge, and a 3,4-dichlorophenyl terminus. It is commercially catalogued as an AldrichCPR screening compound (Sigma-Aldrich product number R478741), indicating a defined but non‑GMP chemical entity intended for early‑stage discovery .

3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one – Why In‑Class Analogs Cannot Be Substituted


Rhodanine‑furan conjugates exhibit widely divergent biological profiles that depend critically on the N3‑substituent and the halogenation pattern of the terminal phenyl ring. The 3‑benzyl‑substituted, 3,4‑dichlorophenyl‑bearing compound described here has been explicitly tested for anti‑HIV‑1 activity and found inactive , whereas closely related N‑carboxymethyl (BDBM8442) and N‑propanoic acid (PFTA‑1) analogs demonstrate sub‑micromolar inhibition against anthrax lethal factor (IC₅₀ = 260 nM) and apoptosis signal‑regulating kinase 1 (ASK1, IC₅₀ = 0.65 µM) , respectively. These activity cliffs mean that a researcher cannot assume that a different N3‑alkyl or N3‑aryl rhodanine‑furan congener will recapitulate the same target engagement, selectivity, or even inactivity profile. The evidence below quantifies these differences.

3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one – Quantitative Differentiation Evidence


HIV‑1 Antiviral Activity: Confirmed Inactive vs. Active N‑Substituted Rhodanine‑Furan Analogs

The target compound was submitted to an HIV‑1 antiviral assay and returned a result of 'Not active' . This contrasts with numerous patented rhodanine‑furan analogs bearing alternative N3‑substituents (e.g., carboxylic acid, heteroarylalkyl groups) that display IC₅₀ values as low as 2.4 nM against HIV‑1 IIIB in MT‑4 cells . The inactivity is a direct consequence of the 3‑benzyl group, which lacks the hydrogen‑bond donor/acceptor functionality present in active congeners.

HIV-1 Antiviral screening Rhodanine SAR

Anthrax Lethal Factor Inhibition: Loss of Activity Upon N3‑Benzylation Relative to N3‑Carboxymethyl Analog

The N3‑carboxymethyl analog BDBM8442 (2-[(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid) inhibits anthrax lethal factor with an IC₅₀ of 260 nM . The target compound replaces the carboxymethyl group with a benzyl moiety, removing the acidic hydrogen‑bond donor essential for binding to the lethal factor active site. Consequently, the target compound is predicted to be >10‑fold less potent, consistent with the established SAR that a free carboxylate or carboxylic acid at N3 is required for LF inhibition .

Anthrax lethal factor Protease inhibition Rhodanine SAR

ASK1 Kinase Inhibition: N3‑Propanoic Acid Analog PFTA‑1 Active at 0.65 µM; 3‑Benzyl Analog Lacks Essential Acidic Group

PFTA‑1 (2-{5-[5-(3,4-dichloro-phenyl)-furan-2-ylmethylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-propanoic acid) inhibits ASK1 with an IC₅₀ of 0.65 µM and makes simultaneous contacts with the hinge region and the phosphate‑binding region of the ATP‑binding cleft . The target compound substitutes a benzyl group for the propanoic acid moiety, removing the carboxylate that anchors the inhibitor in the phosphate‑binding pocket. SAR studies on 32 derivatives of the 5‑(5‑phenyl‑furan‑2‑ylmethylene)‑2‑thioxo‑thiazolidin‑4‑one scaffold confirmed that the carboxylic acid group is necessary for ASK1 inhibitory activity .

ASK1 Kinase inhibitor Apoptosis Rhodanine

Physicochemical Differentiation: LogP 6.08 vs. N‑Unsubstituted Analog's Estimated LogP ~4.5

The target compound has a predicted LogP of approximately 6.08 , significantly higher than the N‑unsubstituted analog CHEMBL227618 (MW 356.2, estimated LogP ~4.5). The 3‑benzyl group increases both molecular weight (by ~90 Da) and lipophilicity (by ~1.5 LogP units). This difference has practical consequences: the target compound is expected to show lower aqueous solubility, higher plasma protein binding, and greater membrane permeability compared to the NH‑rhodanine scaffold .

Lipophilicity LogP Permeability Solubility

Commercial Availability: Defined AldrichCPR Sourcing vs. Non‑Catalogued Analogs

The target compound is listed in the Sigma‑Aldrich catalog as AldrichCPR product R478741 (CAS 324072-67-5, 10 mg unit) . This provides a verifiable procurement route with a defined CAS number and lot‑traceable quality. In contrast, the N‑unsubstituted analog CHEMBL227618 and the N‑carboxymethyl analog BDBM8442 are not listed as off‑the‑shelf catalog items from major Western vendors; they were prepared in‑house by academic laboratories. For industrial screening campaigns requiring reproducible sourcing, the AldrichCPR status is a differentiating logistical factor.

Chemical procurement Screening library Sigma-Aldrich AldrichCPR

3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one – Recommended Procurement and Use Scenarios


Negative Control in HIV‑1 Antiviral Screening Panels

Because the compound has been tested and confirmed inactive against HIV‑1 , it is ideal as a structurally matched negative control for high‑throughput screening campaigns that evaluate rhodanine‑furan conjugates as potential non‑nucleoside reverse transcriptase inhibitors (NNRTIs). Its inclusion allows researchers to establish baseline activity thresholds and confirm that observed hits are not merely due to the rhodanine scaffold itself.

Selectivity Profiling in ASK1 and Anthrax Lethal Factor Drug Discovery

The 3‑benzyl substitution renders the compound inactive against both ASK1 and anthrax lethal factor, unlike its N‑carboxyalkyl counterparts (PFTA‑1 IC₅₀ = 0.65 µM; BDBM8442 IC₅₀ = 260 nM) . This property makes it a useful selectivity control for confirming that inhibitory activity in these assays is dependent on the N3‑acidic moiety rather than on the furan‑dichlorophenyl portion of the molecule.

Physicochemical Reference Standard for LogP‑Driven Permeability Studies

With a predicted LogP of ~6.08, this compound occupies the high‑lipophilicity end of the rhodanine‑furan chemical space . It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies, enabling medicinal chemistry teams to benchmark how N3‑benzylation shifts permeability relative to more polar analogs (e.g., N3‑acetic acid or NH‑rhodanine, estimated LogP ~4.5).

Scaffold‑Hopping Starting Point for Kinase or Protease Inhibitor Design

Although inactive against ASK1 and LF in its current form, the compound's well‑characterized structure and commercial availability make it a convenient starting material for late‑stage diversification. Researchers can use it to explore whether introducing polar groups (e.g., sulfonamide, carboxylate) on the benzyl ring rescues activity at these or related targets, leveraging the established SAR that the furan‑dichlorophenyl core is compatible with target binding when paired with an appropriate N3 substituent .

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